3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde oxime
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Overview
Description
3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde oxime, also known as BDP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BDP is a small molecule that has been shown to have a range of biological effects, making it an attractive candidate for further investigation.
Scientific Research Applications
Biomedical Potential and Inflammatory Disease Regulation
The synthetic pathway and potential applications of related chemical compounds, such as derivatives of benzaldehyde and pyrazole, have been explored in various scientific studies. One study focused on the electrochemically induced multicomponent transformation involving 3-methylbenzaldehyde and other compounds, leading to the synthesis of a compound with promising biomedical applications. This compound, characterized through various spectroscopic methods and X-ray analysis, showed potential for regulating inflammatory diseases based on docking studies. This highlights the potential utility of related chemical frameworks in biomedical research, particularly in designing anti-inflammatory agents (Ryzhkova, Ryzhkov, & Elinson, 2020).
Cytotoxicity and Cancer Therapy
Another line of research involves the synthesis of Schiff bases and their derivatives from reactions involving para-bromobenzaldehyde and pyrazole compounds, demonstrating a methodological approach to generating compounds with potential biomedical applications. Specifically, these studies have explored the cytotoxic effects of these compounds against cancer cells, suggesting their utility as potential therapeutic agents in cancer treatment. Such research indicates the broader applicability of compounds derived from bromobenzaldehyde and pyrazoles in developing cytotoxic agents for cancer therapy (Azzawi & Hussein, 2022).
Molecular Synthesis and Chemical Properties
Research into the synthesis of related compounds, such as methyl 4-bromo-2-methoxybenzoate, provides insight into the chemical properties and synthesis strategies of compounds within this chemical framework. Such studies detail the steps involved in the synthesis process, including bromination, hydrolysis, cyanidation, and esterification, offering a comprehensive view of the methodologies applicable to the broader family of chemicals related to 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde oxime. This research underlines the chemical versatility and potential of these compounds for further application in various fields, including materials science and pharmaceutical development (Bing-he, 2008).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(NE)-N-[[3-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-4-methoxyphenyl]methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3O2/c1-9-14(15)10(2)18(17-9)8-12-6-11(7-16-19)4-5-13(12)20-3/h4-7,19H,8H2,1-3H3/b16-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTUJQJSTSYQBML-FRKPEAEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=C(C=CC(=C2)C=NO)OC)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1CC2=C(C=CC(=C2)/C=N/O)OC)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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